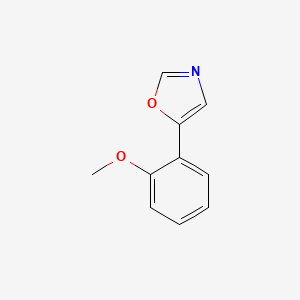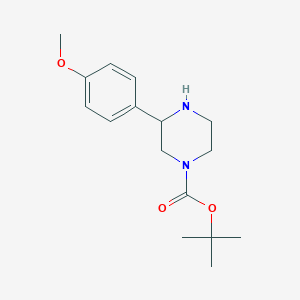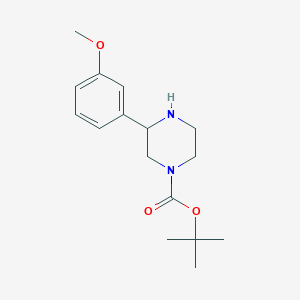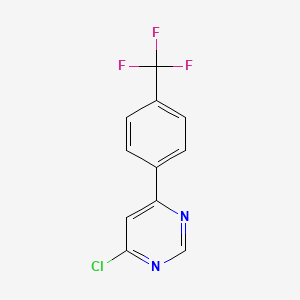
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic organic compound . It has a molecular weight of 258.63 and a density of 1.656±0.06 g/cm3 .
Molecular Structure Analysis
The molecular formula of this compound is C11H6ClF3N2 . The InChI key is RYYMGPDAXCLXSL-UHFFFAOYSA-N . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.386g/cm³ . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Scientific Research Applications
Synthesis and Characterization
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is synthesized by conventional methods without special catalysts, highlighting its potential for efficient production in chemical research (Németh et al., 2010). A method for its preparation, demonstrating the influence of substituents on the phenyl ring, has been detailed, showcasing the compound's versatility in synthesis (Németh et al., 2010).
Biological Applications
This compound serves as a core structure for several important enzyme inhibitors, illustrating its significance in medicinal chemistry. It has been explored as an inhibitor of transcription factors NF-kappaB and AP-1, contributing to research in gene expression and potential therapeutic applications (Palanki et al., 2000).
Optical and Electronic Properties
Research into thiopyrimidine derivatives, including compounds structurally similar to this compound, highlights their applications in nonlinear optics (NLO) and electronics. These studies reveal insights into their structural, electronic, and NLO properties, underscoring their potential in high-tech applications (Hussain et al., 2020).
Pharmaceutical Development
This compound's derivatives have been investigated for their potential in medicinal and pharmaceutical applications, particularly in the context of drug discovery and development. The study of its derivatives in crystal structures and molecular docking highlights their relevance in pharmacological research (Gandhi et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward various enzymes .
Mode of Action
It is known that the trifluoromethyl group in the molecule can enhance the potency of drugs by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can participate in various reactions involving halogen bonds, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule can potentially improve the bioavailability of the compound .
Result of Action
Some trifluoromethyl-containing compounds have been shown to exhibit significant analgesic activity .
Action Environment
The trifluoromethyl group in the molecule can potentially enhance the stability of the compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-kB inflammatory pathway, leading to changes in the expression of genes involved in inflammation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which leads to the accumulation of substrates and the formation of reactive intermediates . Additionally, this compound can bind to transcription factors, such as NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . These interactions at the molecular level contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with some effects becoming more pronounced over time due to the accumulation of reactive intermediates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive intermediates and the inhibition of detoxifying enzymes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may be reactive and participate in further biochemical reactions. The compound can also affect the levels of specific metabolites, altering the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments allows this compound to interact with specific enzymes and proteins, thereby modulating their activity and contributing to its overall biochemical effects .
Properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMGPDAXCLXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587783 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-09-6 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

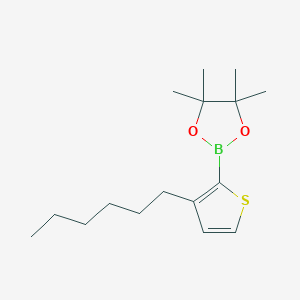
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

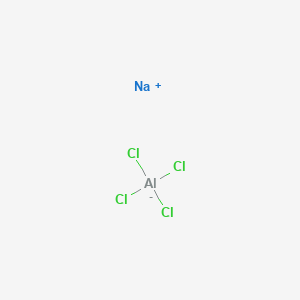
![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
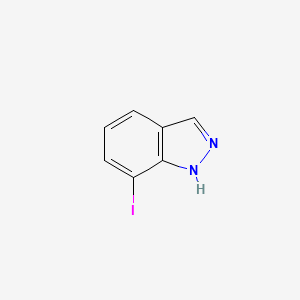
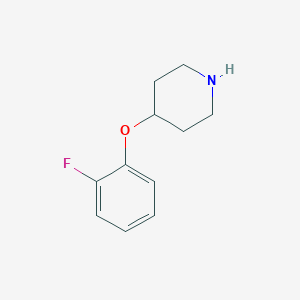
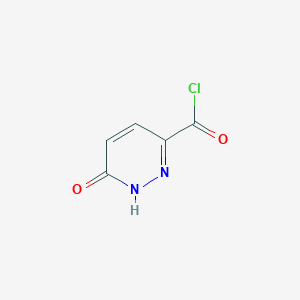

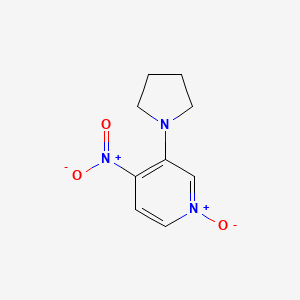
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
